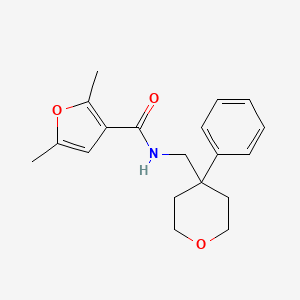

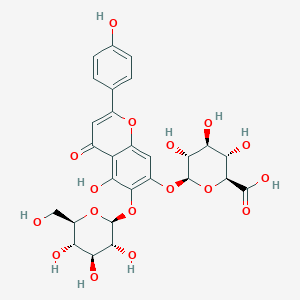

2,5-dimethyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,5-dimethyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide involves complex organic reactions, including intramolecular cyclization processes and reactions utilizing silylated intermediates for the introduction of furan and pyran moieties. For instance, the reaction of silylated intermediates with 2-chlorotetrahydrofuran leads to tetrahydrofuran-2-yl derivatives, demonstrating the synthesis versatility of furan-based compounds (Earl & Townsend, 1979).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often analyzed using crystallography, revealing intricate details about their three-dimensional arrangement. These analyses show that such compounds can form centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions, which are crucial for understanding their reactivity and properties (Kranjc et al., 2012).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including N-alkylation, to afford N-alkylated products. The reactivity is significantly influenced by the furan moiety, which participates in cyclization reactions under specific conditions, leading to diverse heterocyclic derivatives. This reactivity pattern is indicative of the compound's utility in synthesizing heterocyclic compounds (El-Essawy & Rady, 2011).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and intermolecular interactions, are key to understanding their behavior in different environments. X-ray crystallography and Hirshfeld surface analysis provide insights into their solid-state structures, revealing the significance of hydrogen bonding and π-interactions in stabilizing their molecular configurations (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents and the ability to undergo cycloaddition reactions, are crucial for the application of these compounds in organic synthesis. Their functional groups, including the furan and carboxamide moieties, play significant roles in determining their chemical behavior and potential applications in the synthesis of biologically active molecules (Ikemoto et al., 2005).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of novel heterocyclic compounds, contributing to advancements in medicinal chemistry and material sciences. For instance, research by Ergun et al. (2014) discusses the synthesis of ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related compounds starting from acid derivatives, highlighting the importance of furan-fused heterocycles in creating complex molecular structures with potential therapeutic applications (Ergun et al., 2014).

Enhancement of Phleomycin's Antibacterial Activity

Research by Brown and Cowden (1982) explored the synthesis of unfused heterobicycles, such as pyridinylpyrimidines with strongly basic side chains, demonstrating their role as amplifiers of phleomycin against Escherichia coli. This study underscores the potential of modifying compounds like 2,5-dimethyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide to enhance the efficacy of existing antibiotics (Brown & Cowden, 1982).

Antiprotozoal Agents

A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines by Ismail et al. (2004) found these compounds, synthesized from furan-2-yl derivatives, showed strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research highlights the compound's potential as a scaffold for developing antiprotozoal agents (Ismail et al., 2004).

Fungicide Development

Studies on the structure-activity relationships of N-(1,1,3-trimethylindan-4-yl)carboxamide fungicides and other carboxamide derivatives have shown the utility of furan-3-carboxamides in developing effective fungicides against various plant diseases. These findings emphasize the compound's relevance in agricultural chemistry and the development of new fungicidal agents (Masatsugu et al., 2010).

Synthesis of Fluorescent Naphthalimide Derivatives

Inada et al. (1972) discussed the synthesis of naphthalimide derivatives by Claisen rearrangement and their fluorescence spectra, showcasing the use of furan derivatives in the creation of fluorescent compounds for potential applications in bioimaging and molecular probes (Inada et al., 1972).

Safety and Hazards

Propriétés

IUPAC Name |

2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZJAIQAONODKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

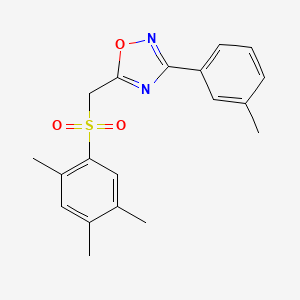

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)

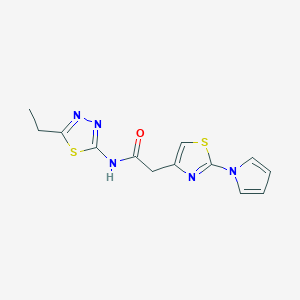

![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)